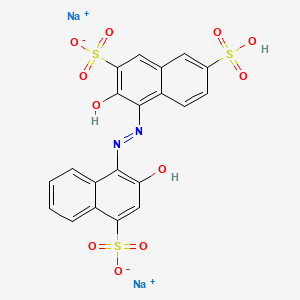
Hydroxy naphthol blue disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy naphthol blue disodium salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. This compound is particularly suitable for the quantification of metal leaching in metal affinity chromatography .
生化学分析
Biochemical Properties
Hydroxy Naphthol Blue Disodium Salt plays a significant role in biochemical reactions. It changes color at pH range 12-13 from blue to reddish pink in the presence of calcium ions and to deep blue in the presence of disodium ethylenediaminetetraacetic acid (EDTA)
Cellular Effects
Given its role as a pH indicator and its use in metal affinity chromatography, it may influence cell function by interacting with calcium ions and EDTA .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to change color in response to changes in pH and the presence of certain ions This suggests that it may interact with biomolecules in a way that is sensitive to these conditions
準備方法
Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .
化学反応の分析
Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.
Biology: The compound is used in various staining techniques in histology and hematology.
Medicine: It is employed in diagnostic assays to detect specific ions and molecules.
Industry: This compound is used in the manufacturing of dyes and pigments.
作用機序
The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .
類似化合物との比較
Hydroxy naphthol blue disodium salt can be compared with other similar compounds such as:
- Eriochrome® Black T
- Calmagite
- Xylenol Orange tetrasodium salt
- Trypan Blue solution
What sets this compound apart is its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography .
特性
CAS番号 |
165660-27-5 |
|---|---|
分子式 |
C20H14N2Na2O11S3 |
分子量 |
600.5 g/mol |
IUPAC名 |
disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |
InChIキー |
PPLGBYKWDBFHQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |
製品の起源 |
United States |
Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?
A1: this compound itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.
Q2: What types of DNA were studied with this method, and what were the detection limits?
A2: The research focused on two types of DNA: fsDNA and ctDNA. Using this compound and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















